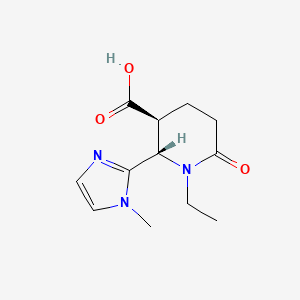

(2S,3S)-1-乙基-2-(1-甲基-1H-咪唑-2-基)-6-氧代哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, commonly known as EMICORON, is a synthetic compound that belongs to the class of piperidine carboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

科学研究应用

催化与合成

研究表明咪唑相关化合物在催化过程中具有应用。例如,3-甲基-1-磺酸咪唑鎓氢硫酸盐已被用作高效催化剂,通过一锅缩合反应合成多氢喹啉衍生物。该方法以环境友好、简单、短时间内高产率地获得所需产物而著称,并且该催化剂可循环使用,活性无明显损失 (Khaligh, 2014)。

自旋交叉配合物

另一项研究重点关注使用类似的咪唑衍生物合成一维自旋交叉铁(II)配合物,展示了化合物在高自旋和低自旋态之间具有陡峭的一步自旋交叉,并且热滞后小。这项研究有助于理解配位化学中的自旋交叉现象及其在分子电子学和自旋电子学中的潜在应用 (Nishi 等人,2010)。

药物化学

咪唑衍生物在药物化学中显示出潜力,如非肽类 αvβ3 拮抗剂的合成。这些化合物,包括咪唑变体,已被探索其体外特性和药代动力学,在骨转换模型中显示出有希望的结果,并表明它们在治疗骨质疏松等疾病中具有临床开发的潜力 (Hutchinson 等人,2003)。

抗菌和抗氧化活性

已经合成了一些新的吡啶衍生物,包括具有咪唑结构的吡啶衍生物,并评估了它们的体外抗菌活性。这些化合物对所研究的细菌和真菌菌株表现出不同的中等活性,为寻找新的抗菌剂做出了贡献 (Patel 等人,2011)。

缓蚀

基于咪唑的化合物也因其用作缓蚀剂而受到研究。例如,已经合成并评估了基于氨基酸的咪唑鎓两性离子在酸性介质中保护低碳钢免受腐蚀的性能。这些研究不仅对腐蚀科学领域做出了贡献,还突出了这些缓蚀剂的环保性 (Srivastava 等人,2017)。

作用机制

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The compound acts as a bifunctional molecule . One end of the molecule contains a cereblon ligand which binds to the E3 ubiquitin ligase . The other end of the molecule contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within the cell . The compound’s action results in increased levels of fibroblast growth factor 8 (FGF8) and fibroblast growth factor 10 (FGF10) .

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can have a broad range of pharmacological activities, depending on the role of the Androgen Receptor in specific cellular contexts .

属性

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFXKYZVRIKOT-WPRPVWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)

![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)